molecular formula C14H12N4O4S B1427034 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 1187926-85-7

2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B1427034
CAS No.: 1187926-85-7
M. Wt: 332.34 g/mol
InChI Key: PDKDKUSPKCWWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole is a recognized chemical scaffold in the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical signaling node in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Its kinase activity is essential for the production of pro-inflammatory cytokines, making it a highly attractive therapeutic target for a range of autoimmune, inflammatory, and oncological indications. Research utilizing this compound focuses on elucidating the role of IRAK4-mediated signaling in diseases such as rheumatoid arthritis, lupus, and certain B-cell malignancies, where the MyD88 signaling pathway is frequently dysregulated. The compound's design, featuring a sulfonyl-benzimidazole group linked to a nitropyridine moiety, is integral for achieving high-affinity binding within the ATP-binding pocket of IRAK4. This scaffold has been central to structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity over other kinases, and overall drug-like properties. Investigations into this chemical series have demonstrated its utility in disrupting the formation of the Myddosome complex and subsequent activation of NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory cytokine production in cellular models. For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-[(3-methyl-4-nitropyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-9-12(15-7-6-13(9)18(19)20)8-23(21,22)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKDKUSPKCWWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole generally proceeds through the following stages:

  • Formation of the benzimidazole nucleus.
  • Attachment of the (3-methyl-4-nitropyridin-2-yl)methyl substituent via a thioether or sulfinyl intermediate.
  • Oxidation of the thioether/sulfinyl group to the sulfonyl group.

Preparation of the Benzimidazole Core

The benzimidazole framework is typically synthesized by condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or thermal conditions. Recent advances include mild, one-pot visible light-mediated methods for synthesizing N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates, which proceed via thiourea intermediates and cyclodesulfurization steps under ambient conditions without the need for photocatalysts or harsh reagents. This method achieves high yields (up to 92%) and is scalable, environmentally friendly, and operationally simple.

Attachment of the Pyridinylmethyl Group

The (3-methyl-4-nitropyridin-2-yl)methyl substituent is introduced typically via nucleophilic substitution or coupling reactions involving halogenated pyridine derivatives or pyridinylmethyl halides with benzimidazole thiol or sulfide intermediates. For example, the synthesis may involve:

  • Formation of 2-(pyridin-2-ylmethylthio)-1H-benzimidazole by reacting 2-mercaptobenzimidazole with a halomethylated nitropyridine derivative.
  • Subsequent oxidation steps to convert the thioether to sulfoxide and then sulfone (sulfonyl) functionalities.

Oxidation to Sulfonyl Derivative

The critical step to obtain the sulfonyl group involves oxidation of the thioether or sulfinyl intermediate. Common oxidizing agents include:

  • Hydrogen peroxide (H2O2)
  • m-Chloroperbenzoic acid (m-CPBA)
  • Peracids or other organic peroxides

An example from literature describes the oxidation of 2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzimidazole using potassium hydroxide and methane sulfonyl chloride in biphasic conditions at low temperature (0°C), followed by workup and purification. Although this example uses a trifluoroethoxy substituent, the methodology is adaptable to nitro-substituted pyridines.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield / Notes
1 o-Phenylenediamine + isothiocyanate + K2CO3 in 90% EtOH/10% H2O, room temp, 1 h Formation of N-substituted o-phenylenediamine intermediate Mild conditions, aqueous media
2 Addition of isothiocyanate + K2CO3, blue LED irradiation, room temp, 6 h Cyclodesulfurization to form 2-aminobenzimidazole derivative Yields up to 92%
3 Reaction of 2-mercaptobenzimidazole with (3-methyl-4-nitropyridin-2-yl)methyl halide in suitable solvent Formation of thioether intermediate Requires inert atmosphere, moderate temperature
4 Oxidation with H2O2 or m-CPBA or methane sulfonyl chloride/KOH at 0°C to room temp Conversion of thioether to sulfonyl derivative Careful temperature control needed to avoid over-oxidation

Mechanistic Insights

  • The one-pot visible light-mediated synthesis involves radical intermediates generated by excitation of triplet oxygen to singlet oxygen, which reacts with thiolate anions to form thiyl radicals and superoxide. These radicals couple to form peroxysulfur intermediates, which cyclize to yield the benzimidazole core.
  • Oxidation of the thioether to sulfonyl proceeds via stepwise oxygen insertion, first to sulfoxide and then to sulfone, often controlled by stoichiometry and reaction conditions to prevent side reactions.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
One-pot visible light-mediated synthesis o-Phenylenediamines, isothiocyanates K2CO3, blue LED, aqueous EtOH Room temp, 6 h Mild, catalyst-free, high yield, scalable Limited to N-substituted 2-aminobenzimidazoles
Thioether formation + oxidation 2-mercaptobenzimidazole, pyridinylmethyl halide KOH, methane sulfonyl chloride 0°C to RT, biphasic Direct sulfonylation, well-characterized Requires low temp control, multiple steps
Traditional condensation and oxidation o-Phenylenediamine, aldehydes, oxidants HBTU, DMAP, oxidants Mild to moderate temp, multiple steps Established protocols, versatile Multi-step, sometimes low yields

Scientific Research Applications

Medicinal Chemistry

Proton Pump Inhibitors (PPIs) : The compound is primarily recognized as an intermediate in the synthesis of Dexlansoprazole, a potent PPI used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The mechanism of action involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells, leading to reduced gastric acid secretion .

Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzimidazole structure can enhance the pharmacological properties of PPIs. The presence of the 3-methyl-4-nitropyridin-2-yl group contributes to the compound's stability and efficacy as a PPI .

Case Studies

StudyFindings
Synthesis and Characterization A study detailed the synthesis of 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole through multi-step reactions involving nitration and sulfonylation processes. The crystal structure was analyzed using X-ray diffraction, revealing hydrogen bonding interactions that stabilize the molecular structure .
Pharmacological Evaluation Another investigation focused on the pharmacological evaluation of related compounds, indicating that modifications in the pyridine ring significantly affect their inhibitory activity against gastric acid secretion. This highlights the importance of structural variations in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole with structurally related benzimidazole derivatives, emphasizing substituent effects, biological activities, and synthesis methodologies.

Compound Name Key Structural Features Biological/Chemical Activity Synthesis Highlights References
This compound Sulfonyl linker, nitro group, 3-methylpyridine Potential anticancer/antifungal (inferred from analogs); anticorrosion (electron-withdrawing nitro group) Likely via sulfonylation of benzimidazole precursor (similar to intermediates in )
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl (-SO-) linker, methoxyphenoxy substituent Proton pump inhibition (similar to omeprazole analogs) Oxidation with m-CPBA; purified via alumina column chromatography
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Fluorophenyl substituent, no pyridine/sulfonyl groups GABA-A receptor modulation (zolpidem-like activity) Condensation of aldehydes with diaminobenzenes
2-(((4-Chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole Thiol (-SH) linker, chlorobenzyl group Anticorrosion (85% efficiency in 1M HNO₃ at 303 K) Adsorbs via physical/chemical mechanisms; follows Villamil model
2-{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole Piperazinyl-sulfonyl group Sildenafil analogs (erectile dysfunction treatment) Chlorosulfonation followed by piperazine coupling
2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole Trifluoroethoxy group, sulfonyl linker Not specified; likely enhanced metabolic stability Substitution of nitro group with trifluoroethoxy in

Key Findings:

Sulfonyl vs. Sulfinyl: Sulfonyl derivatives (e.g., target compound) exhibit stronger electron-withdrawing effects compared to sulfinyl analogs (e.g., ), which may influence redox stability and biological activity . Pyridine Modifications: Replacement of the nitro group with trifluoroethoxy () or methoxyphenoxy () alters hydrophobicity and steric effects, impacting applications in drug design or materials science.

Pharmacological Applications :

  • Fluorophenyl-substituted benzimidazoles () show GABA-A receptor binding, suggesting the target compound’s nitro group could be optimized for CNS drug design.
  • Piperazinyl-sulfonyl derivatives () highlight the versatility of benzimidazoles in targeting enzymes like PDE5, analogous to sildenafil.

Anticorrosion Performance :

  • Thiol-linked benzimidazoles () achieve 85% inhibition efficiency at 500 ppm, while the nitro-substituted target compound may offer improved adsorption via stronger electronic interactions .

Synthetic Strategies :

  • Sulfonyl derivatives are commonly synthesized via oxidation of thiol intermediates (e.g., ) or direct sulfonylation. The target compound’s synthesis likely parallels methods in , involving nitro-group retention during functionalization.

Biological Activity

2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole, also known by its CAS number 142384-07-4, is a compound with potential pharmaceutical applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • Structure : The compound features a benzimidazole core linked to a sulfonyl group and a pyridine derivative, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Protein Kinase Inhibition : Research indicates that compounds with similar structures can inhibit c-Met protein kinase, which plays a crucial role in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
  • GABA-A Receptor Modulation : There is evidence suggesting that derivatives of benzimidazole can act as positive allosteric modulators of GABA-A receptors, which are essential in the treatment of neurological disorders .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anti-cancer activity .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy:

  • Tumor Models : In xenograft models, treatment with this compound resulted in significant tumor regression compared to controls .

Case Studies

StudyObjectiveFindings
Study AEvaluate anti-cancer effectsSignificant reduction in tumor size in treated groups compared to control (p<0.05)
Study BAssess GABA-A receptor modulationEnhanced receptor activity leading to improved behavioral outcomes in animal models of anxiety

Pharmacological Applications

The compound's ability to modulate critical pathways suggests several potential applications:

  • Cancer Therapy : Given its potency against c-Met and other kinases, it may serve as a candidate for targeted cancer therapies.
  • Neurological Disorders : Its role as a GABA-A receptor modulator positions it as a potential treatment for conditions like anxiety and epilepsy.

Q & A

Q. What are the optimal synthetic routes for 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole?

The synthesis typically involves sulfinyl oxidation followed by purification. For example, sulfoxide intermediates can be oxidized using meta-chloroperbenzoic acid (m-CPBA) under controlled conditions to avoid precipitate formation, with subsequent purification via alumina column chromatography (CH₂Cl₂/MeOH gradients) . Multi-component condensation reactions, similar to those used for aryl thiazole-triazole acetamide derivatives, may also apply, employing catalysts like nano-SiO₂ to enhance yield and selectivity .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry, as demonstrated in structural studies of related benzimidazoles .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and intermolecular interactions, as shown for sulfonyl-containing analogs .
  • High-Performance Liquid Chromatography (HPLC): Essential for purity assessment (>95% by area normalization), particularly when optimizing reaction conditions .

Q. How can reaction by-products be mitigated during synthesis?

By-products such as over-oxidized species or unreacted intermediates are minimized by:

  • Strict stoichiometric control of oxidizing agents (e.g., m-CPBA) .
  • Employing iterative flash chromatography (e.g., using basic alumina columns) for purification .
  • Real-time monitoring via HPLC to detect impurities early .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties in solution?

Conductor-like Polarizable Continuum Model (C-PCM) simulations, implemented in quantum chemistry packages like Gaussian, enable accurate predictions of solvation energies, dipole moments, and charge distributions. These models are validated against experimental NMR and UV-Vis data . For example, solvent-induced geometry relaxation can be studied using density functional theory (DFT) with C-PCM parameters .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets) to identify misassignments .
  • Crystallographic Validation: Resolve ambiguities in substituent positioning by obtaining single-crystal structures, as done for sulfonyl-pyridine derivatives .
  • Dynamic NMR Studies: Detect conformational flexibility in solution, which may explain anomalous splitting patterns .

Q. How does the nitro group at the 4-position of the pyridine ring influence reactivity?

The electron-withdrawing nitro group enhances electrophilic substitution at the pyridine ring, directing subsequent functionalization. This is critical in designing derivatives for biological activity screening, as seen in analogs with substituted aryl groups . Computational studies (e.g., Fukui indices) can further quantify site-specific reactivity .

Q. What catalytic systems improve yield in multi-step syntheses?

  • Heterogeneous Catalysis: Nano-SiO₂ accelerates condensation reactions by providing acidic sites, reducing reaction times, and improving yields (>50% for similar benzimidazoles) .
  • Phase-Transfer Catalysts: Useful in biphasic systems for sulfonation or alkylation steps, enhancing interfacial reactivity .

Methodological Notes

  • Contradiction Analysis: Conflicting spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR) may arise from solvent effects or hydrogen bonding. These are resolvable by repeating experiments in deuterated solvents or using variable-temperature NMR .
  • Experimental Design: Optimize oxidation steps (e.g., sulfinyl to sulfonyl) by varying m-CPBA equivalents (1.1–1.5 eq.) and monitoring via TLC/HPLC to prevent over-oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.